3-hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one
Description
3-Hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a hexyl chain at position 3, a 3-methoxybenzyloxy group at position 7, and methyl groups at positions 4 and 6. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C25H30O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-hexyl-7-[(3-methoxyphenyl)methoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C25H30O4/c1-5-6-7-8-12-22-17(2)21-13-14-23(18(3)24(21)29-25(22)26)28-16-19-10-9-11-20(15-19)27-4/h9-11,13-15H,5-8,12,16H2,1-4H3 |
InChI Key |
IHVXZMRLJPJYGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=CC=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides and a suitable base.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through etherification reactions, where the chromen-2-one derivative reacts with 3-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxybenzyl ether linkage, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and
Biological Activity
3-Hexyl-7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, characterized by its chromenone core and unique substituents. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.48 g/mol. The structure features a hexyl side chain and a methoxybenzyl ether functional group, contributing to its distinct biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H30O4 |
| Molecular Weight | 366.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Not provided] |
Anticancer Properties
Research has indicated that coumarin derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values in the micromolar range.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes. In particular, it has shown promising results in inhibiting β-glucuronidase activity in E. coli, which is relevant for understanding its potential in treating certain metabolic disorders. The structure-activity relationship suggests that the presence of the methoxy group enhances enzyme binding affinity.
| Enzyme | Inhibition Activity |
|---|---|
| β-glucuronidase | IC50 = 60.50 ± 0.87 µM |
Anti-inflammatory Effects
In vivo studies have illustrated that this compound exhibits anti-inflammatory properties by reducing edema in animal models. The mechanism appears to involve the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry explored the effects of various coumarin derivatives on cancer cell lines. The results indicated that compounds with longer alkyl chains exhibited enhanced cytotoxicity. The study highlighted that 3-hexyl derivatives had superior activity compared to their shorter-chain counterparts.
- Enzyme Inhibition Study : Another investigation focused on the inhibition of β-glucuronidase by coumarins. The findings suggested that modifications at the 7-position significantly influenced inhibitory potency. The study concluded that 3-hexyl derivatives could serve as lead compounds for developing new enzyme inhibitors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound binds to active sites of enzymes like β-glucuronidase and kinases, inhibiting their activity.
- Cell Signaling Modulation : By inhibiting these enzymes, it can modulate signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous coumarin derivatives:
Key Comparisons:
Substituent Position Effects :
- The 3-methoxybenzyloxy group in the target compound (para-substituted) vs. the 2-methoxy isomer (ortho-substituted) in demonstrates how methoxy positioning alters steric and electronic profiles. The para-substituted derivative likely exhibits better solubility due to reduced steric hindrance .
Functional Group Impact: The hexyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., methyl) or polar groups (e.g., aminomethyl in ). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Relevance: Derivatives with aminomethyl () or hydroxy groups () show improved solubility, making them more suitable for aqueous-based assays. In contrast, the target compound’s hexyl and methoxybenzyl groups may favor lipid-rich environments .
Crystallization and Intermolecular Interactions :
- The hexyl chain and bulky 3-methoxybenzyloxy group in the target compound may influence crystal packing. highlights that hydrogen-bonding patterns (e.g., C=O···H interactions) are critical for crystallization, which could differ significantly between analogs .
Research Implications and Gaps
Future studies should:
- Conduct comparative assays (e.g., antimicrobial, anticancer) to evaluate the impact of substituents on activity.
- Perform crystallographic analyses (using tools like SHELX ) to correlate substituent effects with packing efficiency.
- Explore structure-activity relationships (SAR) using high-throughput screening, as seen in ’s trimethoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
